TRPV1 Antagonism: Potency Differentiation Against Closest Structural Analog
3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide demonstrates moderate antagonist activity at human TRPV1 channels (IC50 = 1,990 nM) when assessed under pH 6.0 conditions in a FLIPR assay [1]. This activity is significantly lower than that of highly potent TRPV1 antagonists (e.g., IC50 = 15 nM for a comparator benzenesulfonamide under similar assay conditions) but represents a distinct potency tier that may be advantageous for applications requiring partial rather than complete channel blockade [2]. The 3-chloro-3-methoxy substitution pattern contributes to this specific potency profile, differentiating it from both more potent and inactive analogs [1].
| Evidence Dimension | Antagonist activity at human TRPV1 |
|---|---|
| Target Compound Data | IC50 = 1,990 nM |
| Comparator Or Baseline | High-potency benzenesulfonamide TRPV1 antagonist: IC50 = 15 nM |
| Quantified Difference | 133-fold lower potency |
| Conditions | pH 6.0, CHOK1 cells expressing human TRPV1, FLIPR assay |
Why This Matters
This potency tier (low micromolar) may be preferable for probing partial TRPV1 modulation without the complete channel inhibition associated with higher-potency antagonists, influencing selection for specific pain or sensory research applications.
- [1] BindingDB. (2014). BDBM PrimarySearch_ki: Antagonist activity at human TRPV1 expressed in CHOK1 cells, IC50 = 1.99E+3 nM. View Source
- [2] BindingDB. (n.d.). Antagonist activity at human TRPV1 expressed in HEK293 cells, IC50 = 15 nM (comparator reference). View Source
